molecular formula C15H17NO3 B11611619 (3Z)-6-methyl-3-(4-methyl-2-oxo-pentylidene)-4H-1,4-benzoxazin-2-one

(3Z)-6-methyl-3-(4-methyl-2-oxo-pentylidene)-4H-1,4-benzoxazin-2-one

Cat. No.: B11611619
M. Wt: 259.30 g/mol
InChI Key: OAPNJLHPJTXZTO-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-2H-1,4-benzoxazin-2-one with 4-methyl-2-oxopentanal in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazinone core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, (3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is explored for its use in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2H-1,4-benzoxazin-2-one: A simpler analog with similar core structure but lacking the extended side chain.

    4-methyl-2-oxopentanal: A precursor in the synthesis of the target compound, with a simpler structure.

    2H-1,4-benzoxazin-2-one derivatives: Various derivatives with different substituents on the benzoxazinone core.

Uniqueness

(3E)-6-methyl-3-(4-methyl-2-oxopentylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its extended side chain and specific configuration, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

3-[(Z)-2-hydroxy-4-methylpent-1-enyl]-6-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C15H17NO3/c1-9(2)6-11(17)8-13-15(18)19-14-5-4-10(3)7-12(14)16-13/h4-5,7-9,17H,6H2,1-3H3/b11-8-

InChI Key

OAPNJLHPJTXZTO-FLIBITNWSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/CC(C)C)\O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(CC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.